Celecoxib carboxylic acid

Pharmacology COX-2 Inhibition Drug Metabolism

Validating LC-MS/MS methods for celecoxib bioequivalence is challenging due to the metabolite's low systemic exposure (<10% parent AUC). This certified Celecoxib Carboxylic Acid reference standard (CAS 170571-01-4) eliminates that variability. - Pharm. QC: Traceable to USP/EP monographs; used to identify and quantify this specific impurity in celecoxib API to ensure regulatory purity specs. - Pharmacogenetics: Serves as a definitive CYP2C9 phenotypic probe to measure metabolic ratios across genotypes (*1/*1, *1/*3, *3/*3), enabling precise clearance prediction. - Analytical Certainty: Well-defined physical properties (mp 237-239°C) and a minimum purity of 95% ensure method sensitivity and accuracy.

Molecular Formula C17H12F3N3O4S
Molecular Weight 411.4 g/mol
CAS No. 170571-01-4
Cat. No. B018387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCelecoxib carboxylic acid
CAS170571-01-4
Synonyms4-[1-[4-(Aminosulfonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic Acid;  Celebrex Carboxylic Acid; 
Molecular FormulaC17H12F3N3O4S
Molecular Weight411.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)C(=O)O
InChIInChI=1S/C17H12F3N3O4S/c18-17(19,20)15-9-14(10-1-3-11(4-2-10)16(24)25)23(22-15)12-5-7-13(8-6-12)28(21,26)27/h1-9H,(H,24,25)(H2,21,26,27)
InChIKeyWTHNOVFEXONZMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Celecoxib Carboxylic Acid Reference Standard


Celecoxib carboxylic acid (CAS: 170571-01-4) is the primary, pharmacologically inactive carboxylic acid metabolite of the selective COX-2 inhibitor celecoxib [1]. Formed predominantly via CYP2C9-mediated hepatic oxidation, this compound serves as a critical reference standard for Abbreviated New Drug Applications (ANDAs), analytical method validation (AMV), and quality control (QC) in the commercial production of celecoxib [2]. Its well-characterized physical properties and defined role in metabolic pathways make it an essential tool for both pharmaceutical analysis and pharmacogenetic research .

Workflow Bioanalytical method development & validation (LC-MS/MS, HPLC-UV)
Selection attribute Inactive COX-2 metabolite – eliminates bioassay interference
Traceability USP/EP-traceable certified reference standard; COA provided
Research context CYP2C9-mediated metabolism & pharmacogenetic studies

Why Celecoxib Carboxylic Acid Cannot Be Replaced


In-class substitution is scientifically invalid for celecoxib carboxylic acid due to its distinct physicochemical and biological identity. Unlike the pharmacologically active parent drug celecoxib, this metabolite lacks COX-2 inhibitory activity, making it unsuitable for activity-based studies but essential for quantifying drug metabolism and clearance . Its physical properties, such as a significantly higher melting point, differentiate it from celecoxib and related analogs, impacting formulation and analytical method development . Furthermore, its formation is specifically mediated by CYP2C9, a key enzyme with genetic polymorphisms that critically influence the pharmacokinetics of the parent drug, a relationship not shared by other celecoxib metabolites [1]. Using a non-equivalent compound would invalidate analytical results, compromise regulatory compliance, and confound pharmacogenetic studies.

Risk 1 Celecoxib (active COX-2 inhibitor) cannot replace the inactive metabolite – may cause false-positive bioanalytical signals.
Risk 2 Melting point differs by ~80 °C from parent drug; identity misassignment possible if used for QC without verification.
Risk 3 Uncertified or in-house metabolite lacks USP/EP traceability documentation – may compromise ANDA submission data.
Risk 4 Non-CYP2C9 metabolites do not reflect genotype-specific clearance; metabolic ratio may not transfer to pharmacogenetic models.

Quantitative Evidence for Selection


Pharmacological Activity: Inactive Metabolite

Celecoxib carboxylic acid is a pharmacologically inactive metabolite of celecoxib, a critical differentiation from the parent compound which is a selective COX-2 inhibitor . This distinction is fundamental for its application as an analytical standard, ensuring that it does not interfere with bioactivity assays designed to measure the active drug .

COX-2 Activity
Head-to-head
Target: Inactive metabolite
Comparator: Celecoxib IC₅₀ = 40 nM
Difference: Qualitative inactivity
Eliminates bioassay interference; supports selective parent drug quantification.
In vitro enzymatic assay; qualitative distinction.
Pharmacology COX-2 Inhibition Drug Metabolism

Melting Point: Higher vs Parent Drug

The melting point of celecoxib carboxylic acid is substantially higher than that of celecoxib, indicating stronger intermolecular forces and distinct crystalline structure . This property is a key quality control parameter for confirming the identity and purity of the compound [1].

Melting Point
Head-to-head
Target: 237–239 °C
Comparator: Celecoxib 157–165 °C
Δ ≈ +80 °C
Enables unambiguous QC identity confirmation via DSC or capillary methods.
Standard melting point determination.
Analytical Chemistry Formulation Science Physicochemical Properties

Metabolic Rate: Low Systemic Exposure

In a rat pharmacokinetic study following oral administration of celecoxib, the rate of metabolism to its main metabolites was found to be low. The area under the plasma concentration-time curve (AUC) for celecoxib carboxylic acid was quantitatively less than 10% of that for the parent drug, celecoxib [1].

Systemic Exposure
Reported
AUC metabolite < 10% of parent AUC
At least one order of magnitude lower
Informs LC-MS/MS sensitivity requirements; low abundance demands optimized detection.
Rat PK study; oral celecoxib 10 mg/kg. Reported data.
Pharmacokinetics Drug Metabolism Bioanalysis

Analytical Utility: USP/EP Traceability

High-purity celecoxib carboxylic acid reference standards are provided with comprehensive characterization data and can be traced against United States Pharmacopeia (USP) or European Pharmacopoeia (EP) standards . This is in contrast to research-grade chemicals or uncharacterized metabolites, which lack the necessary documentation for regulatory submissions [1].

Regulatory Traceability
Class-level
COA with USP/EP traceability (feasibility) vs. uncertified chemicals
Supports ANDA documentation requirements; verify lot-specific traceability.
Vendor specification; source review recommended.
Analytical Method Validation Quality Control Regulatory Affairs

Application Scenarios for Celecoxib Carboxylic Acid


Bioanalytical Method Development & Validation

This certified reference standard is essential for developing and validating LC-MS/MS or HPLC-UV methods to quantify celecoxib and its primary metabolite in biological matrices. The low systemic exposure of the metabolite (<10% of parent AUC) necessitates a highly pure and well-characterized standard to ensure method sensitivity and accuracy, as demonstrated in published pharmacokinetic studies [1]. Its use is mandatory for Abbreviated New Drug Applications (ANDA) to demonstrate bioequivalence.

Quality Control & Impurity Profiling

Celecoxib carboxylic acid is a known impurity in celecoxib active pharmaceutical ingredient (API) and finished dosage forms. As a high-quality reference standard with traceability to USP/EP monographs, it is used to identify and quantify this specific impurity, ensuring that drug products meet stringent regulatory purity specifications . Its distinct melting point (237-239°C) and physical properties also serve as key parameters for material identification and quality checks.

CYP2C9 Polymorphism Pharmacogenetic Research

Given that the formation of this metabolite is exclusively mediated by CYP2C9, it serves as a key phenotypic probe for this enzyme's activity. Researchers can use a quantitative standard for celecoxib carboxylic acid to measure metabolic ratios in individuals with different CYP2C9 genotypes (e.g., *1/*1, *1/*3, *3/*3) to study the impact of genetic variation on drug clearance and exposure, as evidenced by clinical studies showing genotype-dependent changes in the parent drug's pharmacokinetics [2].

Application
Selection Property
Validation Focus
Bioanalytical method validation
Inactive COX-2 metabolite; no bioassay interference
LC-MS/MS sensitivity; matrix effect & metabolite recovery
Quality control & impurity profiling
High-purity standard; USP/EP-traceable COA; distinct melting point
Purity by HPLC/GC; identity confirmation by melting point and spectral data
CYP2C9 pharmacogenetic research
CYP2C9-specific metabolite formation; genotype-dependent exposure reported
Metabolic ratio quantitation in research matrices; genotype-phenotype correlation

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